Tropicamide, (S)- Tropicamide, (S)-
Brand Name: Vulcanchem
CAS No.: 92934-64-0
VCID: VC17126836
InChI: InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1
SMILES:
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

Tropicamide, (S)-

CAS No.: 92934-64-0

Cat. No.: VC17126836

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Tropicamide, (S)- - 92934-64-0

Specification

CAS No. 92934-64-0
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name (2S)-N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide
Standard InChI InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/t16-/m1/s1
Standard InChI Key BGDKAVGWHJFAGW-MRXNPFEDSA-N
Isomeric SMILES CCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2
Canonical SMILES CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Introduction

Chemical Identity and Stereochemistry

Molecular Structure

The (S)-enantiomer of tropicamide has the systematic name N-ethyl-α-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide and the molecular formula C₁₇H₂₀N₂O₂ . Its absolute stereochemistry is defined by an (S)-configured chiral center at the hydroxymethyl-bearing carbon (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight284.3529 g/mol
CAS Registry Number1508-75-4
Defined Stereocenters1 (S-configuration)
SMILESCCN(CC1=CC=NC=C1)C(=O)[C@H](CO)C2=CC=CC=C2
InChI KeyBGDKAVGWHJFAGW-MRXNPFEDSA-N

The stereospecificity of the (S)-enantiomer is critical for its binding to muscarinic acetylcholine receptors (mAChRs), as the spatial arrangement of functional groups determines receptor affinity and efficacy .

Pharmacological Profile

Mechanism of Action

The (S)-enantiomer acts as a competitive antagonist at mAChRs in the iris sphincter and ciliary muscles. By blocking acetylcholine-mediated signaling, it induces:

  • Mydriasis: Pupil dilation via inhibition of iris sphincter contraction .

  • Cycloplegia: Paralysis of the ciliary muscle, preventing accommodation .

Table 2: Pharmacodynamic Parameters

ParameterValueSource
Onset of Action15–30 minutes
Duration of Mydriasis3–8 hours
Protein Binding45%

Enantiomer-Specific Activity

While racemic tropicamide is commonly used clinically, the (S)-enantiomer is responsible for >90% of its antimuscarinic activity. The (R)-enantiomer exhibits negligible receptor affinity, underscoring the importance of stereochemical purity in drug formulation .

Clinical Applications

Ophthalmic Examinations

The (S)-enantiomer is formulated as 0.5% or 1% ophthalmic solutions for diagnostic procedures:

  • Fundus Examination: 0.5% solution produces mydriasis with minimal cycloplegia .

  • Refractive Error Assessment: 1% solution induces full cycloplegia for accurate measurements .

Dosing Considerations:

  • Heavily pigmented irides may require higher concentrations or repeated doses .

  • Pediatric patients are more susceptible to systemic effects (e.g., CNS disturbances) due to higher ocular absorption rates .

Fixed-Dose Combinations

The (S)-enantiomer is combined with hydroxyamphetamine hydrobromide (1%) in products like Paremyd® to synergistically enhance mydriasis while minimizing cycloplegia duration .

Pharmacokinetics and Metabolism

Absorption and Elimination

  • Topical Bioavailability: <5% systemic absorption following ocular administration .

  • Metabolism: Hepatic hydrolysis to inactive metabolites, primarily via esterases .

  • Half-Life: 2–4 hours (local ocular tissue) .

ParameterValueSource
Systemic Absorption<5%
Primary Metabolic PathwayEsterase-mediated hydrolysis
ExcretionRenal (70%), fecal (30%)

Adverse Effects and Contraindications

Common Adverse Reactions

  • Ocular: Transient stinging, blurred vision, photophobia .

  • Systemic: Dry mouth, tachycardia (rare with proper administration technique) .

Severe Reactions

  • Angle-Closure Glaucoma: Precipitated in anatomically predisposed patients .

  • Psychotic Episodes: Reported in pediatric populations, possibly due to CNS penetration .

Contraindications: Hypersensitivity to tropicamide or benzalkonium chloride (preservative) .

Regulatory and Synthesis Considerations

Regulatory Status

  • FDA Approval: 1960 (racemic form); enantiopure formulations require specific bioequivalence studies .

  • WHO Essential Medicine: Listed for ophthalmic diagnostics .

Synthesis and Stereochemical Control

The (S)-enantiomer is synthesized via asymmetric synthesis or chiral resolution of racemic tropicamide. Key steps include:

  • Chiral Auxiliary Use: To induce (S)-configuration during amide bond formation .

  • Crystallization: Diastereomeric salt formation for enantiomeric enrichment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator